1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid
Description
1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a 3-cyanobenzyl group at the N1 position and a carboxylic acid moiety at the C4 position of the imidazole ring. The cyano group (-CN) on the benzyl substituent introduces strong electron-withdrawing properties, which may influence the compound’s solubility, acidity, and reactivity.
Properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBGOUVVMXOXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 4-Methylimidazole to 1H-imidazole-4-carboxaldehyde
- Reagents: Chromium trioxide (CrO3), pyridine, titanium dioxide (TiO2), and dichloromethane.
- Conditions: The reaction is performed by adding chromium trioxide to hydrochloric acid solution, stirring at 40–50°C, followed by dropwise addition of pyridine to form pyridinium chlorochromate (PCC) in situ. TiO2 is added, and 4-methylimidazole in dichloromethane is introduced dropwise, maintaining 40–50°C for 3–4 hours.
- Outcome: Formation of 1H-imidazole-4-carboxaldehyde with high selectivity.
- Purification: Filtration, centrifugation, organic layer separation, and reduced pressure distillation.
Oxidation of 1H-imidazole-4-carboxaldehyde to 1H-imidazole-4-carboxylic acid
- Reagents: Potassium permanganate (KMnO4), dichloromethane.
- Conditions: The aldehyde is mixed with dichloromethane and heated to 40–50°C; KMnO4 is added and stirred for 3–4 hours.
- Purification: Filtration, reduced pressure distillation, and recrystallization to obtain high purity 1H-imidazole-4-carboxylic acid.
- Advantages: Mild conditions, fewer by-products, and high yields.
This method is documented as a straightforward and efficient approach to synthesize the imidazole-4-carboxylic acid intermediate.
Conversion of Esters to Carboxylic Acid: Hydrolysis Step
If the cyanobenzylated imidazole is initially prepared as an ester (e.g., ethyl ester), hydrolysis is required to obtain the carboxylic acid.
Base Hydrolysis of 1H-imidazole-4-carboxylic Acid Ethyl Ester
- Reagents: Potassium hydroxide solution (1–2% mass fraction).
- Mass Ratio: Ester to KOH solution approximately 1:2 to 1:2.5.
- Temperature: Mild, around 25–30°C.
- Procedure: Stir the ester with KOH solution until reaction completion.
- Workup: Acidify the reaction mixture with sulfuric acid to pH 1–2, filter to obtain crude acid.
- Purification: Recrystallization from suitable solvents to yield pure 1H-imidazole-4-carboxylic acid.
- Yield: High yields reported (e.g., over 90% for related imidazole-4-carboxylic acid synthesis).
This hydrolysis method is efficient and operates under mild conditions, minimizing side reactions.
Catalytic and Alternative Synthetic Routes
Patented methods describe catalytic synthesis of 1H-imidazole-4-carboxylic acid using inorganic salt composite catalysts (barium sulfate, ferric nitrate, iron sulfate) activated by UV irradiation and calcination. This catalyst facilitates the conversion of intermediates such as 2-sulfhydryl-4-imidazole-ethyl formate to the desired acid via multi-step processes involving:
- Preparation of ethyl formate derivatives.
- Catalytic transformation under controlled temperature (60–75°C).
- Hydrolysis under potassium hydroxide conditions.
These methods emphasize environmentally friendly conditions, reduced energy consumption, and high product purity.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation to 1H-imidazole-4-carboxaldehyde | CrO3, pyridine, TiO2, dichloromethane, 40–50°C | 40–50 | High | PCC formed in situ, mild oxidation |
| Oxidation to 1H-imidazole-4-carboxylic acid | KMnO4, dichloromethane, 40–50°C | 40–50 | High | Simple workup, high purity product |
| N-1 Alkylation with 3-cyanobenzyl bromide | 1H-imidazole, 3-cyanobenzyl bromide, MeOH/DCM | Room temp | 48–68 | Stirring for several days, moderate yield |
| Hydrolysis of ester to acid | KOH solution (1–2%), acidification with H2SO4 | 25–30 | >90 | Mild conditions, recrystallization |
| Catalytic synthesis (patent) | BaSO4-based catalyst, UV irradiation, calcination | 60–75 | High | Environmentally friendly, scalable |
Research Findings and Practical Considerations
- The oxidation steps to form the carboxylic acid from methyl or hydroxymethyl imidazole derivatives are well-documented and provide high yield and purity with minimal by-products.
- Alkylation with 3-cyanobenzyl bromide is a reliable method to introduce the cyanobenzyl group, though reaction times can be long to ensure complete conversion.
- Hydrolysis of esters under mild base conditions is efficient and avoids harsh conditions that could degrade sensitive functional groups.
- Catalytic methods using inorganic salt composites offer promising green chemistry alternatives, with potential for industrial scale-up.
- Purification by recrystallization is critical to obtain analytically pure this compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The imidazole ring and the benzyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid exhibits significant anticancer properties. It has been studied as a potential inhibitor of human farnesyltransferase (hFTase), an enzyme involved in cancer cell proliferation. In vitro studies have shown that the compound can inhibit hFTase with an IC50 value of approximately 56 nM, demonstrating promising selectivity and potency against cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives of imidazole compounds can inhibit pro-inflammatory mediators and transcription factors such as NF-κB, suggesting a role in treating inflammatory diseases .
Antimicrobial Activity
The imidazole scaffold is known for its antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and base-catalyzed cyclization reactions. These methods facilitate the generation of structurally diverse derivatives that may enhance biological activity or target specificity .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of imidazole derivatives highlighted the potential of this compound in inhibiting colon cancer cell lines (HT-29 and DLD-1). The compound was found to induce apoptosis through caspase activation, demonstrating its capability to disrupt cancer cell proliferation effectively .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation into the anti-inflammatory mechanisms of imidazole derivatives revealed that compounds similar to this compound could significantly reduce nitric oxide release in macrophages, indicating a pathway for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyanobenzyl group can also participate in π-π interactions or hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid with analogous imidazole-4-carboxylic acid derivatives, focusing on substituent effects and molecular properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The -CN group in the target compound increases acidity (pKa ~2–3 for -COOH) compared to the -Cl (pKa ~4–5) or phenyl derivatives, enhancing solubility in polar solvents .
- Biological Activity : Nitro-substituted analogs (e.g., 1-benzyl-5-nitro derivative) exhibit higher reactivity in redox processes, correlating with antitumor activity in preclinical studies . In contrast, the 4-chlorophenyl derivative’s lipophilicity may improve membrane permeability for antimicrobial applications .
Biological Activity
1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of an imidazole ring substituted with a cyanobenzyl group and a carboxylic acid group. This unique structure is pivotal in its interaction with biological targets.
Research indicates that compounds with similar structural features often interact with various enzymes, particularly those involved in metabolic pathways. Notably, xanthine oxidoreductase (XOR) has been identified as a significant target for similar compounds, which can inhibit its catalytic activity. This inhibition can lead to alterations in purine metabolism and oxidative stress responses.
Biological Activity
This compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that imidazole derivatives can inhibit cancer cell proliferation. For instance, imidazole compounds have shown selective cytotoxicity against breast cancer cells (MCF-7), with some derivatives demonstrating IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
- Xanthine Oxidase Inhibition : Similar compounds have been characterized as non-purine xanthine oxidase inhibitors, indicating potential applications in managing conditions associated with oxidative stress and inflammation .
Anticancer Activity
A study evaluating various imidazole derivatives found that certain compounds exhibited potent anticancer activity against MCF-7 cells. For example, one derivative demonstrated an IC50 value of 7.9 µM, indicating strong activity compared to standard treatments .
Enzyme Inhibition Studies
In vitro assays have shown that related imidazole compounds can effectively inhibit XOR, which plays a crucial role in purine metabolism. The inhibition of XOR has implications for treating gout and other hyperuricemia-related conditions .
Table 1: Biological Activity of Imidazole Derivatives
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (cancer) | 7.9 µM | |
| Compound B | XOR Inhibition | 2.5 µM | |
| Compound C | Aromatase Inhibition | 0.82 µM |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit XOR leading to reduced oxidative stress |
| Antitumor Activity | Selective cytotoxicity against cancer cells |
| Metabolic Modulation | Alteration in purine metabolism pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
